

Application of SN2 Reactions in Pharmaceutical Drug Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: SN 2

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The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, enabling the efficient formation of carbon-heteroatom and carbon-carbon bonds. Its stereospecificity and predictable kinetics make it a powerful tool in the pharmaceutical industry for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical drugs and intermediates utilizing the SN2 reaction mechanism.

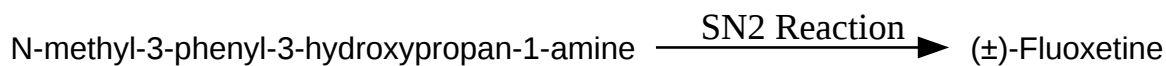
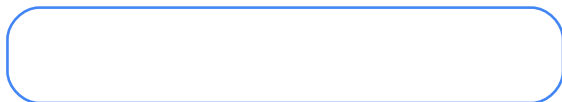
Application Note 1: Synthesis of (±)-Fluoxetine via SN2 Reaction

Fluoxetine, marketed under the brand name Prozac, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. A key step in its synthesis involves an SN2 reaction to form the characteristic ether linkage.^{[1][2]}

Reaction Scheme:

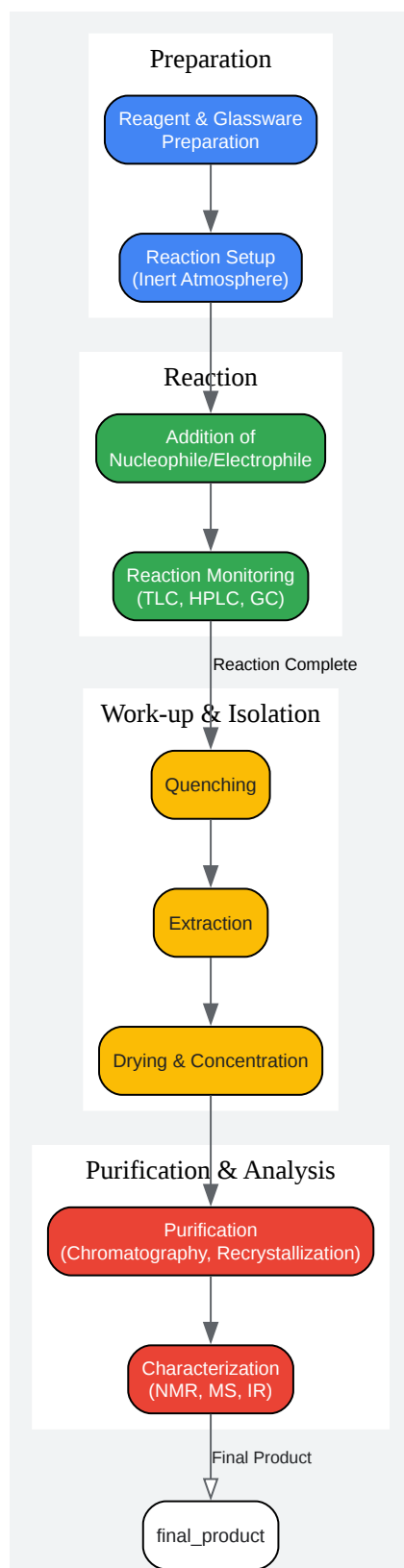
The synthesis involves the reaction of N-methyl-3-phenyl-3-hydroxypropan-1-amine with a sodium hydride base to form an alkoxide, which then acts as a nucleophile. This nucleophile

subsequently displaces a fluoride from 1-fluoro-4-(trifluoromethyl)benzene in a classic SN2 fashion.



1. NaH
2. Methyl Iodide





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References

- 1. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. chegg.com [chegg.com]
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